Quinolin-3-ylmethanamine

Descripción

Historical Context of Quinoline (B57606) Compounds in Organic Synthesis and Medicinal Chemistry

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgiipseries.org A few years later, in 1842, Charles Gerhardt obtained a compound he named "Chinolein" through the distillation of the natural alkaloid quinine (B1679958) with a strong base. wikipedia.org This discovery highlighted the connection between the quinoline core and naturally occurring, biologically active substances. iipseries.org

The development of synthetic methods to construct the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century, was a pivotal moment. iipseries.org These methods provided chemists with the tools to create a vast array of quinoline derivatives, moving beyond what was available from natural sources. nih.gov This synthetic accessibility was crucial for the burgeoning dye industry and later became fundamental to medicinal chemistry. The discovery of the antimalarial properties of quinine derivatives like chloroquine (B1663885) and primaquine (B1584692) solidified the importance of the quinoline scaffold in drug discovery. rsc.orgbohrium.com

Significance of the Quinoline Core in Natural Products and Synthetic Compounds

The quinoline moiety is often referred to as a "privileged scaffold" in medicinal chemistry. tandfonline.combohrium.comtandfonline.com This term describes a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug design. tandfonline.comnih.gov The versatility of the quinoline ring allows for the creation of structurally diverse derivatives with a wide spectrum of biological activities. nih.gov

In Natural Products: The quinoline core is a key structural feature in over 200 identified biologically active natural alkaloids. wikipedia.org Prominent examples include:

Quinine: Isolated from the bark of the Cinchona tree, it has been used for centuries to treat malaria. mdpi.comnih.gov

Camptothecin: A potent anticancer agent isolated from the Camptotheca acuminata tree. rsc.org

In Synthetic Compounds: The synthetic versatility of quinoline has led to its incorporation into a multitude of approved drugs and research compounds. tandfonline.comresearchgate.net Its derivatives have shown a remarkable range of pharmacological activities, including:

Anticancer: As topoisomerase and kinase inhibitors. tandfonline.comnih.gov

Antimalarial: Such as chloroquine and mefloquine. nih.gov

Antibacterial: The fluoroquinolone class, including ciprofloxacin (B1669076) and levofloxacin. rsc.org

Other applications: Including use as local anesthetics, and in the development of materials for photovoltaics and organic light-emitting diodes (OLEDs). rsc.orgd-nb.inforesearchgate.net

Positioning of Quinolin-3-ylmethanamine within the Broader Family of Quinolines

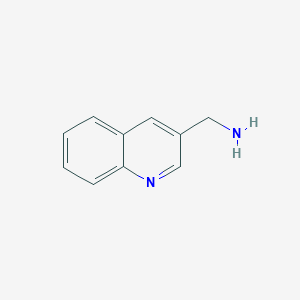

This compound is a specific derivative of quinoline characterized by a methanamine (-CH₂NH₂) group attached to the 3-position of the quinoline ring. This particular substitution pattern distinguishes it from other isomers and imparts unique chemical properties and reactivity.

The position of the substituent on the quinoline ring is critical in determining the molecule's biological and chemical behavior. For instance, 8-hydroxyquinoline (B1678124) is a well-known chelating agent, while 4-aminoquinolines are famous for their antimalarial activity. wikipedia.org this compound, with its primary amine separated from the aromatic ring by a methylene (B1212753) bridge, offers a degree of conformational flexibility not seen in direct amino-substituted quinolines (like 3-aminoquinoline).

Its synthesis typically involves the reduction of a precursor like quinoline-3-carbonitrile or the reductive amination of quinoline-3-carbaldehyde. derpharmachemica.com This compound serves as a valuable building block in synthetic chemistry. The primary amine group is a key functional handle, allowing for the construction of more complex molecules and libraries of compounds for screening in drug discovery and materials science. For example, it can be used to synthesize various amides, sulfonamides, and Schiff bases, leading to derivatives with potential applications in areas such as antifungal agents and kinase inhibition. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | nih.govchemsrc.com |

| Molecular Weight | 158.20 g/mol | nih.govchemsrc.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 310°C at 760 mmHg | chemsrc.com |

| Density | 1.156 g/cm³ | chemsrc.com |

| InChIKey | VKKZSJQQRIGUIE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKZSJQQRIGUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424324 | |

| Record name | quinolin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7521-70-2 | |

| Record name | quinolin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinolin 3 Ylmethanamine and Its Analogs

Classical Synthesis Routes

Classical synthesis approaches provide foundational methods for the preparation of Quinolin-3-ylmethanamine and its derivatives. These routes often involve multi-step processes, beginning with the construction or functionalization of the quinoline (B57606) core, followed by transformations to introduce the desired aminomethyl group.

A primary strategy for synthesizing this compound involves the chemical reduction of a nitrile group located at the C3 position of the quinoline ring. This transformation is a reliable method for generating primary amines.

The reduction of 2-chloro-3-cyanoquinoline serves as a direct pathway to (2-chloroquinolin-3-yl)methanamine (B3047665). Lithium aluminum hydride (LiAlH₄) is a potent reducing agent frequently employed for this purpose. The reaction involves the treatment of the nitrile precursor with LiAlH₄ in an appropriate solvent, such as tetrahydrofuran (THF), which effectively converts the cyano group into a primary amine group to yield the desired product in good yields nih.govrsc.org. The precursor, 2-chloro-3-cyanoquinoline, can be synthesized from the corresponding 2-chloroquinoline-3-carbaldehyde (B1585622) by condensation with hydroxylamine hydrochloride, followed by treatment with thionyl chloride nih.gov.

Reaction Summary: LiAlH₄ Reduction

| Starting Material | Reagent | Solvent | Product |

|---|

Sodium borohydride (B1222165) (NaBH₄) is another key reducing agent, though it is typically used for the reduction of imines (Schiff bases) rather than nitriles directly masterorganicchemistry.comlibretexts.org. In the context of this compound synthesis, this method is applied in a process known as reductive amination masterorganicchemistry.comyoutube.com. An aldehyde, such as a substituted 2-morpholinoquinoline-3-carbaldehyde, is first condensed with a primary amine to form an imine intermediate. This intermediate is then reduced in situ with sodium borohydride in a solvent like methanol to yield the final amine product nih.govrsc.org. This two-step, one-pot procedure is highly efficient for producing substituted amine derivatives scispace.com. While NaBH₄ can reduce aldehydes and ketones, it is particularly effective for the more electrophilic iminium ions that form under mildly acidic conditions, allowing for selective reduction masterorganicchemistry.com.

Reaction Example: Reductive Amination

| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Product Class |

|---|

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds chemijournal.comarkat-usa.org. It is instrumental in the synthesis of precursors for this compound, specifically 2-chloro-3-formylquinolines niscpr.res.in. This reaction typically involves treating a substituted acetanilide with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) niscpr.res.inresearchgate.net. The reaction proceeds through electrophilic substitution, resulting in cyclization to form the quinoline ring with simultaneous introduction of a chloro group at the C2 position and a formyl (aldehyde) group at the C3 position researchgate.net. The yields are generally good, and the reaction conditions are considered mild chemijournal.comchemijournal.com. The resulting 2-chloro-3-formylquinoline is a crucial intermediate that can be further modified to produce this compound and its analogs researchgate.net.

Vilsmeier-Haack Synthesis of Quinoline Precursors

| Substrate | Reagent | Key Steps | Product |

|---|

The 2-chloroquinoline-3-carbaldehyde scaffold is a pivotal intermediate in the synthesis of a wide array of quinoline-based compounds. Its aldehyde group provides a reactive handle for various chemical transformations.

Condensation reactions involving the aldehyde group of 2-chloroquinoline-3-carbaldehyde are a common strategy to build more complex molecules. The reaction of the aldehyde with primary amines or other nitrogen nucleophiles leads to the formation of Schiff bases or imine intermediates nih.govresearchgate.net. For instance, refluxing 2-morpholinoquinoline-3-carbaldehydes with a primary amine like 2-amino-5-methyl-thiophene-3-carbonitrile in a solvent such as isopropyl alcohol readily forms the corresponding imine nih.govrsc.org. These imine intermediates are often not isolated but are directly subjected to reduction, as described in the sodium borohydride reduction section (2.1.1.2), to afford the stable secondary amine analogs of this compound nih.govrsc.org. This condensation-reduction sequence is a cornerstone of reductive amination strategies.

Synthesis via 2-Chloroquinoline-3-carbaldehyde Derivatives

Reductive Amination of Formyl Groups

The synthesis of this compound and its analogs from quinoline-3-carbaldehyde can be achieved through reductive amination. This process typically involves the formation of an imine intermediate from the aldehyde, followed by its reduction to the corresponding amine.

One documented route to a derivative, (2-chloroquinolin-3-yl)methanamine, involves an indirect reductive amination pathway. The process begins with the conversion of 2-chloroquinoline-3-carbaldehyde into 2-chloro-3-cyanoquinoline. This nitrile intermediate is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF) to yield the final amine product. rsc.orgnih.gov

In the synthesis of analogs, a more direct reductive amination approach has been demonstrated. For instance, 2-morpholinoquinoline-3-carbaldehydes can be reacted with other amines, such as 2-amino-5-methyl-thiophene-3-carbonitrile, to form an imine. This imine is subsequently reduced using sodium borohydride (NaBH₄) in methanol to produce the substituted aminomethylquinoline derivative. nih.gov

The following table summarizes these reductive amination approaches:

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | 1. Hydroxylamine hydrochloride, Thionyl chloride, DMF 2. LiAlH₄, THF | (2-chloroquinolin-3-yl)methanamine | Indirect route via a nitrile intermediate. rsc.orgnih.gov |

| 2-morpholinoquinoline-3-carbaldehydes | 1. 2-amino-5-methyl-thiophene-3-carbonitrile 2. NaBH₄, Methanol | Substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes | Direct reductive amination of an imine intermediate. nih.gov |

Modern and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of greener catalysts and solvents, as well as energy-efficient techniques like microwave-assisted synthesis.

Green Chemistry Principles in Quinoline Synthesis

p-Toluenesulfonic acid (p-TSA): This organic acid is a versatile and environmentally benign catalyst for various organic transformations, including those leading to quinoline scaffolds. ijpsjournal.com It has been effectively used in reductive amination reactions, where it facilitates the formation of the iminium ion intermediate, which is then reduced. nih.govucla.eduorganic-chemistry.org Although not specifically documented for this compound, its application in the reductive amination of other aldehydes suggests its potential utility in this synthesis. For instance, p-TSA has been used to catalyze the synthesis of dicoumarol derivatives in water, showcasing its effectiveness in green media. researchgate.net

Potassium carbonate (K₂CO₃): As a mild and inexpensive base, potassium carbonate finds application in various synthetic steps towards quinoline derivatives. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net It can be used to neutralize acidic byproducts or to promote reactions that require basic conditions. For example, in the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde, a precursor for further functionalization, anhydrous potassium carbonate is used as the base. researchgate.net Its use in solid-phase reactions also contributes to greener synthesis by minimizing solvent use. researchgate.net

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a growing interest in using greener alternatives like ethanol and water.

Ethanol: Derived from renewable resources and biodegradable, ethanol is a more environmentally friendly solvent compared to many traditional organic solvents. It is often used in the synthesis of quinoline derivatives, including reactions catalyzed by p-TSA.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. Its use in organic reactions is often challenging due to the poor solubility of many organic compounds. However, the development of water-soluble catalysts and reaction conditions that favor reactivity in aqueous media is expanding its application. Glycerol, a non-toxic and biodegradable liquid, has also been explored as a green solvent for the synthesis of quinolines. pnu.ac.irnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often, cleaner reactions. jmpas.com The synthesis of precursors to this compound, such as 2-chloroquinoline-3-carbaldehyde, has been successfully achieved using microwave irradiation. pnu.ac.irinnovareacademics.inmdpi.com This technique can accelerate the Vilsmeier-Haack reaction used to form the aldehyde, reducing the reaction time from hours to minutes. innovareacademics.inmdpi.com Microwave-assisted reductive amination has also been reported for the synthesis of various amines, suggesting its applicability to the final step of this compound synthesis. nih.gov

Catalytic Transformations

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of this compound synthesis, catalytic methods are primarily employed in the reduction step.

The reduction of the nitrile group in 2-chloro-3-cyanoquinoline to form (2-chloroquinolin-3-yl)methanamine is a key catalytic transformation. While stoichiometric reducing agents like LiAlH₄ are effective, the development of catalytic hydrogenation methods would represent a greener alternative. Catalytic reductive amination, using catalysts based on metals like iron, offers a more sustainable route to primary amines from aldehydes and ammonia (B1221849).

The following table provides an overview of green and catalytic approaches relevant to the synthesis of this compound:

| Approach | Key Features | Examples/Applications |

|---|---|---|

| Green Catalysts | Use of less toxic and more efficient catalysts. ijpsjournal.com | p-Toluenesulfonic acid in reductive amination; nih.govucla.eduorganic-chemistry.org Potassium carbonate as a mild base. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net |

| Greener Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. ijpsjournal.com | Use of ethanol, water, or glycerol in quinoline synthesis. pnu.ac.irnih.gov |

| Microwave-Promoted Reactions | Accelerated reaction rates and improved yields. jmpas.com | Synthesis of 2-chloroquinoline-3-carbaldehyde; innovareacademics.inmdpi.com Reductive amination reactions. nih.gov |

| Catalytic Transformations | Efficient and selective conversion of functional groups. | Catalytic reduction of nitriles; Catalytic reductive amination with ammonia. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Quinoline-3-carbaldehyde |

| 2-chloroquinoline-3-carbaldehyde |

| 2-chloro-3-cyanoquinoline |

| (2-chloroquinolin-3-yl)methanamine |

| 2-morpholinoquinoline-3-carbaldehydes |

| 2-amino-5-methyl-thiophene-3-carbonitrile |

| Substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes |

| p-toluenesulfonic acid |

| potassium carbonate |

| ethanol |

| water |

| glycerol |

| lithium aluminum hydride |

| sodium borohydride |

| tetrahydrofuran |

| methanol |

| 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde |

Ruthenium(II)-Catalyzed Amidation Reactions of 8-methylquinolines with Azides via C(sp³)–H Activation

Ruthenium(II) catalysis has emerged as an effective strategy for the intermolecular amidation of C(sp³)–H bonds in 8-methylquinolines using azides as the nitrogen source. The catalyst system, typically employing [(p-cymene)RuCl₂]₂, facilitates the reaction under mild conditions, leading to the formation of quinolin-8-ylmethanamine (B184975) derivatives in good yields. derpharmachemica.comwikipedia.org This approach represents a significant advancement in C-H bond amidation, providing a direct route to otherwise difficult-to-access amines. derpharmachemica.com The reaction proceeds via a proposed mechanism involving the formation of a ruthenium-nitrenoid intermediate, which then undergoes insertion into the C-H bond of the methyl group. wikipedia.org

Rhodium(III)-Catalyzed Intermolecular Amidation of 8-methylquinolines with Azodicarboxylates via C(sp³)–H Functionalization

Rhodium(III) catalysis offers another powerful tool for the C(sp³)–H amination of 8-methylquinolines, utilizing azodicarboxylates as the aminating agent. nih.gov A cationic rhodium catalyst, in combination with additives such as lithium acetate and lithium carbonate, has been identified as an optimal system for this transformation. nih.gov This method allows for the efficient construction of quinolin-8-ylmethanamine derivatives. nih.gov The reaction is believed to proceed through a chelation-assisted C-H activation mechanism, where the quinoline nitrogen directs the rhodium catalyst to the 8-methyl group. This is followed by the reaction with the azodicarboxylate to form the C-N bond. While azides are also commonly used as nitrogen sources in similar rhodium(III)-catalyzed reactions, the use of azodicarboxylates provides an alternative route with different substrate scope and reaction conditions. researchgate.netnih.gov

Copper-Catalyzed Intermolecular Amidation of 8-methylquinolines

Copper catalysis provides an efficient and cost-effective alternative for the intermolecular amidation of 8-methylquinolines. This methodology utilizes N-fluoroarylsulfonimides as the nitrogen source and proceeds via a C(sp³)–H activation pathway. nih.govresearchgate.net A key advantage of this copper-catalyzed system is that it does not require an additional oxidant, which can improve the functional group tolerance of the reaction. nih.govresearchgate.net The reaction demonstrates high efficiency and provides a novel approach to valuable quinolin-8-ylmethanamine derivatives. researchgate.net

Synthesis of Specific this compound Derivatives

The synthesis of specific isomers and salt forms of this compound requires tailored synthetic strategies, often involving multi-step sequences starting from functionalized quinoline precursors.

Synthesis of (8-Methylquinolin-3-yl)methanamine

The synthesis of (8-methylquinolin-3-yl)methanamine presents a distinct challenge compared to the C-H activation of the 8-methyl group, as it requires the introduction of a functional group at the 3-position of the quinoline ring. A common strategy for introducing a methanamine group at this position involves the reduction of a quinoline-3-carbonitrile precursor. Therefore, a plausible synthetic route would begin with the synthesis of 8-methylquinoline-3-carbonitrile. This intermediate could potentially be prepared through established quinoline synthesis methods, such as the Friedländer annulation, using an appropriately substituted 2-aminobenzaldehyde or ketone with a reagent that provides the 3-cyano group. Once the 8-methylquinoline-3-carbonitrile is obtained, the nitrile group can be reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), to yield (8-methylquinolin-3-yl)methanamine.

Synthesis of Quinolin-3-yl-methylamine Dihydrochloride (B599025)

The synthesis of quinolin-3-yl-methylamine dihydrochloride typically starts from quinoline-3-carbonitrile. This starting material can be synthesized through various methods, including a one-pot multicomponent reaction involving an appropriate aldehyde, ethyl cyanoacetate, and an aniline derivative. wikipedia.org

Once quinoline-3-carbonitrile is obtained, the next step is the reduction of the nitrile functional group to a primary amine. This transformation can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry tetrahydrofuran (THF). derpharmachemica.com The reaction mixture is typically refluxed to ensure complete conversion. derpharmachemica.com

Following the reduction, the resulting this compound is converted to its dihydrochloride salt. This is generally accomplished by treating a solution of the amine with an excess of hydrochloric acid (HCl), either as a gas or as a concentrated aqueous or ethereal solution. The dihydrochloride salt then precipitates from the solution and can be isolated by filtration, washed with a suitable solvent, and dried. This final product is a stable, solid form of the amine that is often more suitable for storage and handling.

Reactivity and Chemical Transformations of Quinolin 3 Ylmethanamine

Derivatization Strategies for Functional Group Modification

The presence of both a primary amine and a quinoline (B57606) ring system allows for a multitude of chemical modifications, enabling the synthesis of a diverse array of derivatives.

Amidation Reactions

The primary amine group of quinolin-3-ylmethanamine readily undergoes amidation reactions with various acylating agents. For instance, reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding N-(quinolin-3-ylmethyl)amides. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. nih.govfigshare.com

A notable example is the rhodium(III)-catalyzed amidation of 8-methylquinolines with azides, which produces quinolin-8-ylmethanamine (B184975) derivatives. nih.govfigshare.com While this reaction involves a different positional isomer, the principle of forming an amide bond is a key transformation. Another approach involves the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides to generate quinoline-3-carboxamides (B1200007), showcasing the versatility of amidation strategies within the quinoline scaffold. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| 8-Methylquinoline | Sulfonyl azide (B81097) | N-(Quinolin-8-ylmethyl)sulfonamide | [Rh(Cp*)Cl2]2 |

| Quinoline-3-carboxylic acid | Tetraalkylthiuram disulfide | Quinoline-3-carboxamide | 120 °C, DCE |

Oxidation to Quinoline N-oxides

The nitrogen atom of the quinoline ring in this compound can be oxidized to form the corresponding quinoline N-oxide. evitachem.com This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxides are valuable intermediates in their own right, as the N-oxide group can activate the quinoline ring for various subsequent functionalizations, including C-H activation and cycloaddition reactions. researchgate.net For example, quinoline N-oxides can undergo intermolecular amidation with sulfonamides in the presence of reagents like PhI(OAc)2 and PPh3 to yield N-(quinolin-2-yl)sulfonamides. organic-chemistry.org

Reduction to Amine Derivatives

The quinoline ring system can be reduced to yield tetrahydroquinoline derivatives. A common method involves the use of sodium borohydride (B1222165) in the presence of a transition metal salt, such as nickelous chloride, which demonstrates strong reducing activity. jst.go.jp This reduction transforms the aromatic quinoline core into a saturated heterocyclic system.

Furthermore, reductive amination of quinoline-3-carbaldehyde is a primary route to synthesize this compound itself. This process involves the reaction of the aldehyde with ammonia (B1221849) or a primary amine to form an imine, which is then reduced, often using sodium borohydride or through catalytic hydrogenation, to yield the amine.

| Starting Material | Reagent(s) | Product |

| Quinoline | NaBH4, NiCl2 | Tetrahydroquinoline |

| Quinoline-3-carbaldehyde | NH3, NaBH4/H2-Pd | This compound |

Alkylation Reactions

The primary amine of this compound can be alkylated using alkyl halides or other alkylating agents. smolecule.com This N-alkylation introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. These reactions are crucial for diversifying the structure and properties of quinoline-based compounds. For instance, reductive alkylation of quinolines with aldehydes and a Hantzsch ester, catalyzed by arylboronic acid, provides a direct route to N-alkyl tetrahydroquinolines. organic-chemistry.org

Schiff Base Formation and Subsequent Reactions

This compound readily condenses with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). scispace.com This reaction is a cornerstone of imine chemistry and provides a gateway to a vast array of other heterocyclic systems and functionalized derivatives. researchgate.netekb.eg

The formation of a Schiff base is typically a reversible reaction catalyzed by either acid or base. scispace.com The intermediate carbinolamine dehydrates to yield the stable imine. scispace.com These Schiff bases can then undergo a variety of subsequent reactions. For example, they can be reduced to form secondary amines or participate in cycloaddition reactions to construct more complex heterocyclic frameworks. A study on 2-chloroquinoline-3-carbaldehyde (B1585622) demonstrated its condensation with various amines and hydrazines to produce Schiff bases, which were then used to synthesize fused quinoline systems. rsc.org

| Reactant 1 | Reactant 2 | Intermediate/Product |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine |

Ortho-Lithiation and Electrophilic Trapping for Functionalized Derivatives

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. researchgate.netuwindsor.ca This strategy involves the use of a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. uvm.edu While direct ortho-lithiation of this compound itself is not extensively detailed, the principles can be applied to quinoline derivatives. For instance, 3-amido and 3-sulfonamido groups on a 7-azaindole (B17877) scaffold have been shown to act as effective DMGs for peri(C4)-lithiation. uni-muenchen.de In the context of quinolines, a directing group at the 3-position could potentially direct lithiation to the C-2 or C-4 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. harvard.edu

Triazole Moiety Incorporation

The incorporation of a 1,2,3-triazole moiety onto a quinoline scaffold is a significant transformation, often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method is noted for its efficiency and high yields in creating 1,4-disubstituted triazole products. nih.gov

The synthetic process generally begins with a quinoline precursor, which is modified to introduce either an azide or an alkyne functional group. For instance, a common starting material is 2-chloroquinoline-3-carbaldehyde. semanticscholar.orgmdpi.com This can be converted to an azidomethyl quinoline derivative. nih.govsemanticscholar.org The synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, for example, starts from 4-methoxyaniline and proceeds through multiple steps to create an azide intermediate. nih.gov This intermediate then reacts with propargyl bromide and various amines in a sequential three-component synthesis to yield the final triazole-containing compounds. nih.gov

Another approach involves the synthesis of 6-bromo-2-chloro-3-(4-phenyl- nih.govchemimpex.comtriazol-1-ylmethyl)-quinoline derivatives starting from 6-bromo-2-chloro-quinolin-3-carbaldehyde. semanticscholar.org This aldehyde is first reduced to the corresponding alcohol, which is then converted to a methanesulfonate. Reaction with sodium azide yields the key 3-azidomethyl-6-bromo-2-chloro-quinoline intermediate. semanticscholar.org This azide can then undergo a cycloaddition reaction with various aromatic alkynes in the presence of a copper(I) catalyst and a base like N,N-Diisopropylethylamine (DIPEA) to form the desired 1,2,3-triazole derivatives. semanticscholar.org

The following table provides an overview of a typical reaction scheme for triazole incorporation:

| Starting Material | Key Intermediate | Reactant | Reaction Type | Product |

|---|---|---|---|---|

| (6-bromo-2-chloro-quinolin-3-yl)-methanol | 3-azidomethyl-6-bromo-2-chloro-quinoline | Aromatic alkynes | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 6-bromo-2-chloro-3-(4-phenyl- nih.govchemimpex.comtriazol-1-ylmethyl)-quinoline derivatives |

| 4-methoxyaniline | Azide intermediate | Propargyl bromide and various amines | Three-component synthesis | [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives |

These synthetic strategies highlight the modularity of click chemistry in functionalizing the quinoline core, allowing for the creation of diverse libraries of quinoline-triazole hybrids. nih.govsemanticscholar.orgnih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis that form cyclic molecules in a single step. The quinoline nucleus and its derivatives can participate in such reactions, notably [3+2] cycloadditions, to construct more complex heterocyclic systems. rsc.orgwikipedia.org A [3+2] cycloaddition is a type of 1,3-dipolar cycloaddition where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgmdpi.com

In the context of quinoline chemistry, derivatives such as 2-chloroquinoline-3-carbaldehydes can be transformed into intermediates suitable for cycloaddition. rsc.org For example, multicomponent reactions involving quinolines, methylglycine, and formaldehyde (B43269) can lead to the formation of chloroquinolinyl-oxazolidine derivatives through a [3+2] cycloaddition of an in-situ generated N-methyl-N-methylenemethanideaminium intermediate. rsc.org

Another relevant transformation is the reaction of 2-chloroquinoline-3-carbonitrile, which can be derived from the corresponding carbaldehyde. rsc.org This nitrile can undergo a cycloaddition reaction with hydrazine (B178648) hydrate (B1144303) to produce 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating the formation of a new fused pyrazole (B372694) ring system. rsc.orgresearchgate.net

The following table summarizes examples of cycloaddition reactions involving quinoline derivatives:

| Quinoline Derivative | Reagents | Reaction Type | Product |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehydes | Methylglycine, Formaldehyde | [3+2] Cycloaddition | Chloroquinolinyl-oxazolidine derivatives |

| 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate | Cycloaddition | 1H-pyrazolo[3,4-b]quinolin-3-amine |

These reactions showcase the utility of the quinoline scaffold in constructing diverse polycyclic molecules through concerted or stepwise cycloaddition pathways.

Role as a Building Block in Complex Molecular Architectures

This compound and its related structures are valuable building blocks in organic synthesis due to the versatile reactivity of the quinoline core and the attached primary amine. numberanalytics.com The quinoline ring system itself is a key feature in many natural products and synthetic compounds with significant biological and medicinal properties. rsc.orgderpharmachemica.com The specific placement of the aminomethyl group at the 3-position provides a strategic point for further functionalization, allowing for the synthesis of more elaborate molecules.

This compound serves as a precursor for a wide range of bioactive molecules. Its derivatives are integral to the development of pharmaceuticals and agrochemicals. The dihydrochloride (B599025) salt of this compound is particularly noted as an essential building block in the synthesis of various bioactive compounds, especially in the pursuit of treatments for neurological disorders. chemimpex.com

The quinoline framework is a common feature in compounds with antimicrobial, antimalarial, anticancer, and anti-inflammatory activities. semanticscholar.orgrsc.orgderpharmachemica.com For example, quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from quinoline precursors, have demonstrated moderate to very good antibacterial and antifungal activities. nih.gov Similarly, quinoline-triazole hybrids have been investigated as promising anti-tuberculosis agents. nih.gov The ability to functionalize the quinoline scaffold allows for the creation of tailored molecules with specific biological targets.

As an intermediate, this compound offers a reactive handle for a variety of chemical transformations. chemimpex.com The primary amine group can readily participate in reactions such as N-acylation, N-alkylation, and condensation to form imines or Schiff bases, which can then undergo further reactions.

A key synthetic precursor to this compound is often 2-chloroquinoline-3-carbaldehyde or its nitrile analogue. rsc.orgderpharmachemica.com For instance, (2-chloroquinolin-3-yl)methanamine (B3047665) can be synthesized by the reduction of 2-chloro-3-cyanoquinoline using a reducing agent like Lithium Aluminium hydride (LiAlH4). derpharmachemica.com This chlorinated intermediate is itself a versatile platform for further modifications. The chlorine atom at the 2-position can be substituted by various nucleophiles, and the aminomethyl group at the 3-position can be derivatized, allowing for the systematic construction of complex molecular architectures. rsc.org This stepwise functionalization makes this compound and its analogues powerful intermediates for medicinal chemists to efficiently create libraries of complex molecules for drug discovery. chemimpex.com

Biological Activities and Pharmacological Potential of Quinolin 3 Ylmethanamine Derivatives

Antimicrobial Properties

The quinoline (B57606) nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. bohrium.comapjhs.com Its derivatives have been extensively studied for their ability to combat various pathogenic microorganisms, including bacteria and fungi.

Quinoline derivatives have demonstrated notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. apjhs.comresearchgate.net For instance, certain novel quinoline derivatives have shown excellent activity against strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. tandfonline.com One study highlighted a quinoline-based hybrid compound, 5d, which exerted a potent effect against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. nih.gov Other research has indicated that specific quinoline derivatives containing a piperazine (B1678402) moiety show good antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with MICs of 0.07 mg/mL. gdut.edu.cn The antibacterial potential of these compounds is often attributed to their ability to target essential bacterial enzymes or processes. tandfonline.comnih.gov

| Compound Type | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Novel Quinoline Derivatives | Escherichia coli | 3.12 - 50 µg/mL | tandfonline.com |

| Novel Quinoline Derivatives | Pseudomonas aeruginosa | 3.12 - 50 µg/mL | tandfonline.com |

| Novel Quinoline Derivatives | Staphylococcus aureus | 3.12 - 50 µg/mL | tandfonline.com |

| Quinolone Coupled Hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | nih.gov |

| Quinoline-piperazine derivatives | Escherichia coli | 0.07 mg/mL | gdut.edu.cn |

| Quinoline-piperazine derivatives | Staphylococcus aureus | 0.07 mg/mL | gdut.edu.cn |

The antifungal potential of quinoline derivatives is well-documented, with various studies demonstrating their efficacy against a range of fungal pathogens. nih.govtandfonline.com These compounds have been tested against clinically important fungi such as Candida albicans and molds like Aspergillus niger and Aspergillus flavus. nih.govtandfonline.com For example, certain quinoline-based hydroxyimidazolium hybrids have shown activity against Candida and Aspergillus species with MIC values of 62.5 µg/mL. nih.gov In other studies, newly synthesized quinoline derivatives exhibited activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. tandfonline.com The structural features of the quinoline ring can be modified to enhance antifungal potency, making it a promising scaffold for the development of new antifungal agents. acs.orgbohrium.com

| Compound Type | Fungal Strain | Activity (MIC/EC50) | Source |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | 62.5 µg/mL (MIC) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 µg/mL (MIC) | nih.gov |

| Novel Quinoline Derivatives | Candida albicans | Active | tandfonline.com |

| Novel Quinoline Derivatives | Aspergillus niger | Active | tandfonline.com |

| Compound Ac12 | Sclerotinia sclerotiorum | 0.52 µg/mL (EC50) | acs.org |

| Compound Ac12 | Botrytis cinerea | 0.50 µg/mL (EC50) | acs.org |

Quinoline-based structures are promising leads for the development of new drugs to combat tuberculosis (TB). austinpublishinggroup.com Numerous synthetic derivatives have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of TB. nih.gov Some synthesized quinoline derivatives have exhibited remarkable antimycobacterial activity, with MIC values as low as 2 to 8 μg/ml. nih.govresearchgate.net For instance, compounds 5e and 5f from one study showed significant activity at 6.25 and 3.12 µg/mL, respectively. nih.gov Another study on isatin-tethered quinolines found that compound Q8b was highly potent against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains, with MICs of 0.06, 0.24, and 1.95 µg/mL, respectively. mdpi.com The inspiration for many of these novel structures comes from bedaquiline, a clinically important diarylquinoline anti-TB drug. austinpublishinggroup.com

| Compound | M. tuberculosis Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound 5 | H37Rv | 2 µg/mL | nih.gov |

| Compound 5f | H37Rv | 3.12 µg/mL | nih.gov |

| Compound 5e | H37Rv | 6.25 µg/mL | nih.gov |

| Compound Q8b | Drug-susceptible | 0.06 µg/mL | mdpi.com |

| Compound Q8b | MDR | 0.24 µg/mL | mdpi.com |

| Compound Q8b | XDR | 1.95 µg/mL | mdpi.com |

| Compounds 6b6, 6b12, 6b21 | H37Rv | 1.2 - 3 µg/mL | rsc.org |

Antioxidant Activity and Free Radical Scavenging

Quinoline derivatives have been recognized for their antioxidant properties and their ability to scavenge free radicals. nih.govrsc.orgresearchgate.net The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netnih.gov Studies have shown that certain 2-chloroquinoline-3-carbaldehydes possess significant radical scavenging activity, with some compounds exhibiting up to 92.96% scavenging. researchgate.net The mechanism of action is often related to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com For example, theoretical studies on quinoline derivatives have investigated their scavenging behavior towards DPPH, H2O2, ABTS, and superoxide (B77818) radicals, identifying specific structural features that contribute to high antioxidant potential. researchgate.net The presence of hydroxyl or amine groups on the quinoline structure can enhance this activity. nih.govnih.gov

Anticancer and Antiproliferative Activities

The quinoline scaffold is a crucial motif in the design of novel anticancer agents. arabjchem.orgarabjchem.org Derivatives of quinoline have shown excellent results in inhibiting the growth of various cancer cells through mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting crucial enzymes involved in cancer progression. arabjchem.orgnih.govrsc.org

The antiproliferative activity of quinoline derivatives has been evaluated against a panel of human cancer cell lines. For instance, novel quinoline-chalcone derivatives have shown excellent inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range. nih.gov Another study on a novel quinoline derivative, BAPPN, reported significant cytotoxicity with IC50 values of 3.3 µg/mL against HepG2 (liver carcinoma), 23 µg/mL against HCT-116, and 3.1 µg/mL against MCF-7 cells. nih.gov Furthermore, certain 3-phenylquinolinyl-chalcone derivatives were found to be highly potent against various cancer cell lines, with one compound showing an IC50 value of less than 0.10 mM against MDA-MB-231 breast cancer cells while being non-cytotoxic to normal mammary epithelial cells. rsc.org Similarly, other research has identified 7-chloro-4-anilino-quinoline amide derivatives with potent cytotoxic activity against HepG2 and MCF-7 cell lines, with IC50 values as low as 2.09 and 4.63 µg/mL, respectively. asianpubs.org These findings underscore the potential of quinoline derivatives as a valuable source for the development of new anticancer drugs. arabjchem.orgmdpi.com

| Compound Type/Name | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 µM | nih.gov |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 µM | nih.gov |

| BAPPN | MCF-7 (Breast) | 3.1 µg/mL | nih.gov |

| BAPPN | HepG2 (Liver) | 3.3 µg/mL | nih.gov |

| BAPPN | HCT-116 (Colon) | 23 µg/mL | nih.gov |

| 7-Chloro-4-anilino-quinoline amide 5g | MCF-7 (Breast) | 4.63 µg/mL | asianpubs.org |

| 7-Chloro-4-anilino-quinoline amide 5g | HepG2 (Liver) | 2.09 µg/mL | asianpubs.org |

| Quinoline–chalcone (B49325) hybrid 33 | HeLa (Cervical) | Active | rsc.org |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

While research specifically detailing the Epidermal Growth Factor Receptor (EGFR) kinase inhibition by quinolin-3-ylmethanamine derivatives is not extensively available in the reviewed literature, the broader class of quinoline and quinazoline (B50416) derivatives has been a significant focus of investigation for developing novel EGFR inhibitors. The quinazoline core, in particular, is recognized as a favorable scaffold for creating potent EGFR inhibitors due to its high affinity for the EGFR kinase active site. Structure-activity relationship (SAR) studies on quinazoline-based EGFR inhibitors have highlighted the importance of the quinazoline core in binding to the kinase's active site.

Several quinoline derivatives have been synthesized and evaluated for their EGFR inhibitory potential. For instance, a series of novel 4-arylamino-quinazoline derivatives were identified as potential inhibitors of mutant EGFR, with some compounds showing significant activity. Another study focused on designing and synthesizing new quinoline-based EGFR/HER-2 dual-target inhibitors, with some derivatives demonstrating potent inhibitory effects. The development of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors has also been explored.

The exploration of quinoline-based compounds as EGFR inhibitors is an active area of research, with various derivatives showing promising results. For example, some sulfonylated indeno[1,2-c]quinolines have demonstrated enhanced EGFR-TK inhibitory activity compared to the known drug erlotinib. Furthermore, novel morpholin-3-one (B89469) fused quinazoline derivatives have been identified as potent EGFR tyrosine kinase inhibitors. The search for new and effective EGFR inhibitors continues to involve the synthesis and evaluation of a wide range of quinoline and quinazoline analogues.

Table 1: Examples of Quinoline and Quinazoline Derivatives with EGFR Kinase Inhibitory Activity

| Compound Class | Key Findings |

| 4-Arylamino-quinazoline derivatives | Potent inhibitors of EGFRT790M/L858R. |

| Quinoline-based EGFR/HER-2 dual-target inhibitors | Compound 5a showed potent dual inhibition of EGFR and HER-2. |

| 4-Anilino-quinazoline derivatives | Dual inhibitors of EGFR/VEGFR2. |

| Sulfonylated indeno[1,2-c]quinolines | Enhanced EGFR-TK inhibitory activity compared to erlotinib. |

| Morpholin-3-one fused quinazoline derivatives | Identified as potent EGFR tyrosine kinase inhibitors. |

Other Pharmacological Activities of Quinoline Derivatives Relevant to this compound Research

The quinoline scaffold is a versatile structure found in numerous compounds with a wide array of pharmacological activities. These activities are relevant to the broader research context of this compound, as they highlight the therapeutic potential inherent in the quinoline core structure.

Anti-inflammatory and Antihypertensive Properties

Anti-inflammatory Activity:

Quinoline derivatives have demonstrated significant anti-inflammatory properties. For example, quinoline-3-carboxamides (B1200007) have been discovered as inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), an enzyme involved in the inflammatory process. Another study reported that novel carboxamides derived from 2-phenyl quinoline showed potent anti-inflammatory effects in animal models. Specifically, a compound with a nucleoside analogue linked to the quinoline scaffold exhibited significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. Furthermore, certain quinoline carboxylic acid derivatives have been evaluated for their anti-inflammatory potential, showing promising results.

Antihypertensive Activity:

The quinoline scaffold is also present in compounds with antihypertensive properties. Research into quinoline appended chalcone derivatives has identified compounds with angiotensin-converting enzyme (ACE) inhibitory properties, a key target in controlling hypertension. Additionally, new derivatives of quinazolines, a related heterocyclic system, have been synthesized and screened for their antihypertensive activity, with some compounds showing potent effects. These studies suggest that the nature of the substituent on the quinoline or quinazoline ring plays a crucial role in determining the antihypertensive potency and duration of action.

Table 2: Selected Quinoline Derivatives with Anti-inflammatory and Antihypertensive Activity

| Compound Class | Activity | Key Findings |

| Quinoline-3-carboxamides | Anti-inflammatory | Inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). |

| 2-Phenyl quinoline carboxamides | Anti-inflammatory | A nucleoside analogue derivative showed potent activity. |

| Quinoline appended chalcones | Antihypertensive | Exhibit ACE inhibitory properties. |

| Quinazoline derivatives | Antihypertensive | Potent α1-adrenergic receptor blocking property. |

Antimalarial and Antiplasmodial Activities

Quinoline-containing compounds have a long history in the treatment of malaria, with quinine (B1679958) being a well-known example. The quinoline nucleus is a cornerstone in the development of antimalarial agents. Research in this area is driven by the emergence of drug-resistant strains of Plasmodium falciparum.

Numerous structural modifications of the quinoline scaffold have been explored to develop new antimalarial drugs. For instance, 4-methylaminoquinoline compounds have been synthesized and shown to have significant activity against drug-resistant parasites. The development of quinoline-furanone hybrids has also yielded compounds with potent antiplasmodial activity. Furthermore, nopol-based quinoline derivatives have been investigated for their inhibitory activity against P. falciparum. The exploration of quinoline methanols has also led to the identification of compounds that inhibit the growth of both drug-sensitive and resistant strains of the malaria parasite.

Table 3: Examples of Quinoline Derivatives with Antimalarial and Antiplasmodial Activity

| Compound Class | Activity | Key Findings |

| 4-Methylaminoquinolines | Antimalarial | Active against drug-resistant P. falciparum. |

| Quinoline-furanone hybrids | Antiplasmodial | Potent activity against chloroquine-resistant strains. |

| Nopol-based quinolines | Antiplasmodial | Moderately active against chloroquine-sensitive strains. |

| Quinoline methanols | Antimalarial | Inhibit both drug-sensitive and resistant P. falciparum strains. |

Anti-HIV Activity

Quinoline derivatives have emerged as a promising class of compounds in the search for new anti-HIV agents. They have been investigated for their ability to inhibit various stages of the HIV life cycle. One of the key targets for these compounds is the HIV-1 integrase enzyme.

Several studies have focused on the design and synthesis of quinoline derivatives as HIV-1 integrase inhibitors. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives have been evaluated for their ability to disrupt HIV-1 replication. Another approach has been the development of linker-modified quinoline derivatives targeting HIV-1 integrase, with amide derivatives showing particular promise. The versatility of the quinoline scaffold allows for various structural modifications to optimize anti-HIV activity.

Table 4: Quinoline Derivatives with Anti-HIV Activity

| Compound Class | Target | Key Findings |

| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | HIV-1 Integrase | Designed as inhibitors of HIV-1 replication. |

| Linker-modified quinolines | HIV-1 Integrase | Amide derivatives identified as promising leads. |

Neurological Disorder Treatments

The quinoline scaffold is also being explored for its potential in treating neurological disorders. Quinoline derivatives have been studied for their neuroprotective effects and their ability to interact with targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research has shown that certain quinoline derivatives can act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of these diseases. Computational studies have been used to design quinoline derivatives with potential multifunctional antioxidant and neuroprotective activities. These findings suggest that the quinoline framework is a valuable starting point for the development of new therapeutic agents for neurological disorders.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variations on Biological Efficacy

The biological activity of quinoline (B57606) derivatives can be significantly modulated by the introduction of various substituents at different positions on the quinoline ring. SAR studies focus on systematically altering these substituents to identify patterns that enhance efficacy and selectivity for a specific biological target.

Research into quinoline derivatives has shown that the type and position of a substituent are critical. For instance, in the broader class of aminoquinolines, the introduction of a chlorine atom at the C7 position of the quinoline ring has been found to be essential for antimalarial activity, as it can increase the basicity of the ring structure. While specific SAR studies focusing exclusively on a series of Quinolin-in-3-ylmethanamine derivatives are not extensively documented in publicly available literature, general principles from related quinoline structures can be extrapolated. The addition of methyl groups at certain positions, such as C3, has been shown to decrease activity in some 4-aminoquinoline (B48711) series, whereas any substitution at the C8 position can abolish activity entirely.

For derivatives of Quinolin-3-ylmethanamine, the amine group itself is a key site for modification. Altering the length and nature of the alkyl chain on the nitrogen atom, or incorporating aromatic rings, can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with target proteins. The tertiary nitrogen at the end of a carbon chain is often considered crucial for the activity of many aminoquinoline-based compounds.

Table 1: Hypothetical Impact of Substitutions on this compound Analogs Based on General Quinoline SAR (Note: This table is illustrative, as specific comprehensive studies on this compound are limited.)

| Compound Series | Substitution on Quinoline Ring | Modification on Methanamine | Observed/Expected Impact on Biological Activity |

| Series A | 7-Chloro | Unmodified | Potential increase in antiprotozoal activity |

| Series B | 6-Methoxy | Unmodified | Variable, known to be important in antimalarial 8-aminoquinolines |

| Series C | Unmodified | N-aryl substitution | Reduced toxicity, potential modulation of activity |

| Series D | Unmodified | N-hydroxyalkyl substitution | Potential reduction in toxicity |

Hybridization with Heterocyclic Scaffolds to Enhance Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create novel molecules with enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold has been explored as a partner in such hybrid molecules.

The combination of the quinoline nucleus with other heterocyclic systems like pyrazole (B372694), oxadiazole, and triazole has yielded compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov For example, linking a pyrazole or isoxazole (B147169) moiety to a quinoline core via a 1,3,4-oxadiazole (B1194373) bridge has been shown to produce compounds with significant antimicrobial and anti-inflammatory activity. nih.gov Similarly, the synthesis of hybrids incorporating the 1,2,3-triazole ring with a quinoline scaffold has resulted in potent antifungal agents. nih.gov

These studies suggest that the this compound core can act as an effective anchor for attaching other heterocyclic moieties. The methanamine linker provides a flexible point of connection, allowing the hybridized scaffolds to adopt optimal conformations for binding to their respective biological targets. The resulting hybrid molecules may benefit from the combined biological profiles of both the quinoline and the attached heterocycle, potentially leading to synergistic effects or novel mechanisms of action.

Table 2: Examples of Quinoline Hybridization with Other Heterocycles

| Quinoline Hybrid Type | Linked Heterocycle | Reported Biological Activities | Reference |

| Quinolinyl-Pyrazole/Isoxazole | Pyrazole, Isoxazole (via 1,3,4-Oxadiazole bridge) | Antimicrobial, Anti-inflammatory | nih.gov |

| Quinoline-Triazole | 1,2,3-Triazole | Antifungal | nih.gov |

| Quinoline-Thiazole | Thiazole | Antileukemic | scielo.br |

Rational Drug Design Principles Applied to this compound

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design and synthesize new inhibitors or modulators. This approach has been widely applied to the development of quinoline-based therapeutic agents. arabjchem.org For derivatives of this compound, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental.

Molecular docking simulations can predict the binding orientation and affinity of this compound analogues within the active site of a target protein. scielo.brnih.gov This allows researchers to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For instance, docking studies on quinoline-thiazole hybrids have suggested their ability to interact with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. scielo.br By visualizing these interactions, medicinal chemists can make informed decisions about which structural modifications are likely to improve binding and, consequently, potency.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the 3D structural features of a series of compounds with their biological activities. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. Such models have been developed for quinoline derivatives to guide the design of new compounds with enhanced antiplasmodial or anticancer properties. nih.govmdpi.com These principles allow for the targeted optimization of the this compound scaffold to improve its pharmacokinetic and pharmacodynamic properties.

Identification of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying the key pharmacophores of this compound derivatives is crucial for designing new molecules with desired activities and for virtual screening of compound libraries.

Pharmacophore models for various classes of quinoline derivatives have been developed based on known active compounds. For instance, a five-point pharmacophore model for quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors was developed, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arabjchem.orgresearchgate.net Another model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov

For this compound derivatives, the key pharmacophoric features would typically include:

The quinoline ring system: Acts as a hydrophobic scaffold and can participate in π-π stacking interactions. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

The aminomethyl group at the 3-position: The nitrogen atom can act as a hydrogen bond donor and/or acceptor, and as a basic center that can be protonated at physiological pH, allowing for ionic interactions.

Substituents on the quinoline ring and the amine: These can introduce additional hydrogen bond donors/acceptors, hydrophobic regions, or electrostatic features that fine-tune the interaction with the target.

By understanding these key features, researchers can design novel this compound derivatives that effectively match the pharmacophore requirements of a specific biological target, thereby increasing the probability of discovering potent and selective therapeutic agents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. scirp.org It is widely applied to quinoline (B57606) and its derivatives to calculate various molecular properties, including optimized geometries, bond lengths, bond angles, and vibrational frequencies. scirp.orgresearchgate.net DFT methods can accurately predict structural parameters that show good agreement with experimental data. scirp.org

Quantum chemical calculations for quinoline derivatives are often performed using the B3LYP level of theory combined with a basis set like 6-311++G(d,p). researchgate.net Such studies provide detailed information on the molecule's structural parameters, thermochemistry, rotational constants, and dipole moment, which are derived from the optimized stable geometries. scirp.org The insights gained from DFT calculations are crucial for understanding the fundamental characteristics of the quinoline framework. mdpi.com

| Rotational Constants | Values related to the molecule's moment of inertia. | Correlates with microwave spectroscopy experimental results. scirp.org |

HOMO-LUMO Analysis for Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com

For quinoline and its derivatives, the HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. scirp.org A low energy gap is associated with strong intramolecular charge transfer, which is often responsible for the bioactivity of the molecule. scirp.org For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately -4.83 eV. scirp.org In another study on a quinoline derivative, the HOMO and LUMO energies were found to be -6.051 eV and -2.04 eV, respectively, resulting in an energy gap of 4.01 eV. mdpi.com This analysis is fundamental for understanding the electronic transitions and potential applications in optoelectronics. mdpi.com

Table 2: Frontier Orbital Energies of Selected Quinoline Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| (E)-N-benzylidene-2-(prop-2-yn-1-yloxy)quinolin-3-amine | -6.051 | -2.04 | 4.01 | mdpi.com |

Molecular Docking Simulations for Receptor Interactions and Enzyme Activities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a quinoline derivative, might interact with the active site of a protein or enzyme. nih.govmdpi.com These simulations can predict binding affinity, with more negative docking scores indicating a potentially stronger interaction. uobaghdad.edu.iq

Quinoline derivatives have been evaluated through molecular docking against various biological targets. For instance, a novel quinoline-based iminothiazoline derivative showed a higher docking score (-7.4 kcal/mol) against the elastase enzyme compared to a standard inhibitor (-7.2 kcal/mol), suggesting strong potential inhibitory activity. nih.gov In another study, quinoline derivatives were docked against the RNA polymerase of the influenza virus, with one compound achieving a docking score of -7.370 kcal/mol and demonstrating significant hydrogen bond interactions with key residues like ILE621. mdpi.com These studies highlight the utility of molecular docking in identifying and optimizing potential therapeutic agents. mdpi.com

Table 3: Molecular Docking Results for Quinoline Derivatives against Various Targets

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | Not specified |

| 4-[(Quinolin-4-yl)amino]benzamide derivative (G07) | Influenza RNA Polymerase (3CM8) | -7.370 | ILE621 |

| Quinoline-3-carboxamide derivative (6f) | ATM Kinase | Not specified | Not specified |

Hirshfeld Surface Analysis for Supramolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.com By mapping properties onto this surface, researchers can gain detailed insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.gov

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Compound | H···H Contact (%) | H···F/F···H Contact (%) | C···H/H···C Contact (%) | Other Contacts (%) |

|---|---|---|---|---|

| (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol | 40.0 | 29.4 | 5.0 | 25.6 (C···F, H···O, F···F, etc.) nih.gov |

Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) Properties

In drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to avoid failures in later clinical trial stages. researchgate.net Computational tools are widely used to estimate these properties early in the research process. chemrxiv.org One of the most common filters is Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on molecular properties. volkamerlab.org

According to Lipinski's rule, a compound is more likely to be orally bioavailable if it violates no more than one of the following criteria: a molecular weight of 500 Da or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) of 5 or less. volkamerlab.org In silico studies on quinoline imines have shown that designed molecules can possess acceptable drug-like properties based on these rules. researchgate.net The prediction of ADME properties is an essential step in evaluating the therapeutic potential of new quinoline-based compounds. mdpi.com

Table 5: Lipinski's Rule of Five for Drug-Likeness

| Property | Guideline | Rationale |

|---|---|---|

| Molecular Weight (MWT) | ≤ 500 Da | Relates to the size of the molecule and its ability to diffuse. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | Measures the lipophilicity of the molecule, impacting absorption. |

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property valuable in optoelectronics and laser technology. mdpi.com Quinoline derivatives are of interest as NLO materials due to their extended π-conjugated systems, which can lead to significant molecular hyperpolarizability. researchgate.net

Theoretical calculations, often using DFT, are employed to predict the NLO properties of these compounds. nih.gov The first hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response. ijastems.org Studies on quinoline-based Schiff bases have indicated that these compounds can possess good NLO properties, characterized by high hyperpolarizability values and low HOMO-LUMO energy gaps. researchgate.net For example, a quinoline-chalcone compound was found to have strong NLO properties, suggesting its potential for application in optical devices. nih.gov These computational predictions are vital for designing novel organic materials with enhanced NLO activity. mdpi.com

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| Quinolin-3-ylmethanamine |

| Quinoline |

| (E)-N-benzylidene-2-(prop-2-yn-1-yloxy)quinolin-3-amine |

| Quinolin-8-yl 4-chlorobenzoate |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide |

| 4-[(Quinolin-4-yl)amino]benzamide |

| Quinoline-3-carboxamide |

| (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol |

| Urea |

Advanced Analytical Techniques in Characterization of Quinolin 3 Ylmethanamine Derivatives

Spectroscopic Characterization (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopy is a cornerstone in the elucidation of molecular structures for quinoline (B57606) derivatives. mdpi.comderpharmachemica.com Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the synthesized compound.

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of a quinolin-3-ylmethanamine derivative will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. The primary amine (-NH₂) group is particularly notable, typically showing two bands for N-H stretching. The quinoline ring itself presents a series of characteristic bands for C=C and C=N stretching within the aromatic system, as well as C-H stretching and bending vibrations.

Interactive Table 1: Typical IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3400 - 3250 |

| Amine (N-H) | Bending (scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C / C=N | Stretching | 1620 - 1450 |

| Methylene (B1212753) (CH₂) | Stretching (asymmetric & symmetric) | 2950 - 2850 |

Note: The exact positions of these bands can shift depending on the specific substitution pattern and molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of a this compound derivative reveals distinct signals for each unique proton. The protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the methylene (-CH₂-) bridge and the amine (-NH₂) group appear in the upfield region. The amine protons often present as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The carbons of the quinoline ring are found in the downfield region (δ 120-150 ppm), while the methylene carbon atom gives a signal in the aliphatic region (typically δ 40-50 ppm). tsijournals.com The chemical shifts provide insight into the electronic environment of each carbon. mdpi.com

Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Core Structure

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C2-H | 8.8 - 9.0 | 150 - 152 |

| C4-H | 8.0 - 8.2 | 147 - 149 |

| C5-H / C8-H | 7.8 - 8.1 | 128 - 130 |

| C6-H / C7-H | 7.5 - 7.7 | 126 - 128 |

| -CH₂- | 3.9 - 4.2 | 40 - 45 |

Note: Values are approximate and can vary significantly based on solvent and substituents.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. derpharmachemica.com For a this compound derivative, techniques like Electrospray Ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern can also offer structural clues; for instance, a common fragmentation would be the loss of the aminomethyl group.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. mdpi.com The outcome is a detailed model of the molecule, such as the one depicted for a related quinoline derivative, showing the spatial arrangement of atoms.

Furthermore, XRD analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov For this compound derivatives, the amine group is a potent hydrogen bond donor, and the quinoline ring is capable of π-π stacking, both of which strongly influence the crystal packing. This information is crucial for understanding the physicochemical properties of the solid material.

Interactive Table 3: Example Crystal Data Parameters from an XRD Experiment on a Quinoline Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions (a, b, c) | a = 8.5 Å, b = 10.2 Å, c = 15.1 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° |

| Volume (V) | 1295 ų |

Note: These values are illustrative for a representative quinoline compound and will be unique for each specific derivative.

Chromatographic Methods (e.g., HPLC with Derivatization)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound derivatives and for quantitative analysis. nih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For primary amines like this compound, direct analysis by reversed-phase HPLC with UV detection can be challenging due to their high polarity and sometimes poor chromophoric properties. To overcome these issues, a pre-column derivatization strategy is often employed. mdpi.com In this approach, the amine is reacted with a derivatizing agent to form a derivative that is less polar and has a strong UV-absorbing or fluorescent tag. This enhances chromatographic retention and significantly improves detection sensitivity. nih.gov